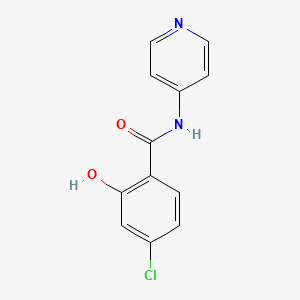
4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a hydroxy group at the 2-position, and a pyridin-4-yl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-hydroxybenzoic acid with pyridin-4-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling agents and catalysts that are more environmentally friendly and economically viable may be explored.
化学反応の分析
Types of Reactions
4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-Chloro-2-oxo-N-(pyridin-4-yl)benzamide.
Reduction: 2-Hydroxy-N-(pyridin-4-yl)benzamide.
Substitution: 4-Substituted-2-hydroxy-N-(pyridin-4-yl)benzamide derivatives.
科学的研究の応用
4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
4-Chloro-2-hydroxybenzamide: Lacks the pyridin-4-yl group, which may result in different biological activities.
2-Hydroxy-N-(pyridin-4-yl)benzamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
4-Chloro-N-(pyridin-4-yl)benzamide: Lacks the hydroxy group, which may influence its solubility and chemical reactivity.
Uniqueness
4-Chloro-2-hydroxy-N-(pyridin-4-yl)benzamide is unique due to the presence of both the chloro and hydroxy groups, as well as the pyridin-4-yl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
783371-02-8 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
4-chloro-2-hydroxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-1-2-10(11(16)7-8)12(17)15-9-3-5-14-6-4-9/h1-7,16H,(H,14,15,17) |
InChIキー |
UNNNTOVVHQMQKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
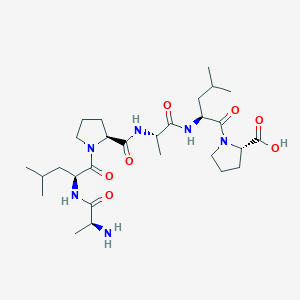
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
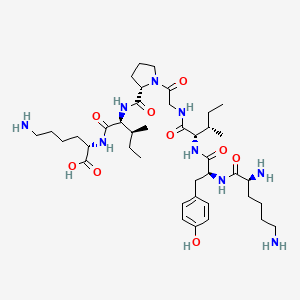
![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)
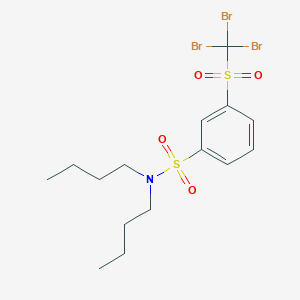
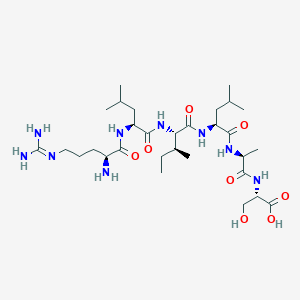
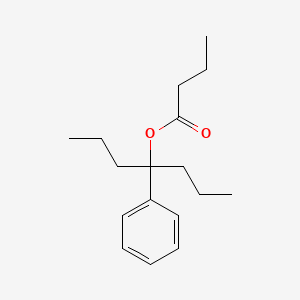
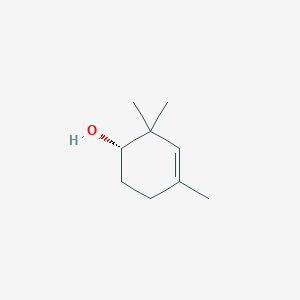
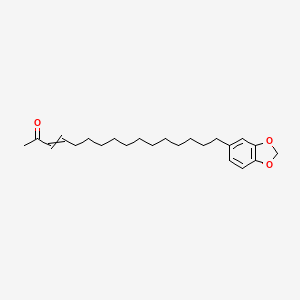
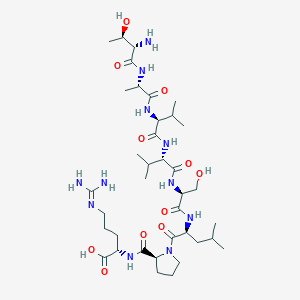
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
